molecular formula C11H12N2O2S B2852463 N-(1-naphthylmethyl)sulfamide CAS No. 877316-45-5

N-(1-naphthylmethyl)sulfamide

Cat. No. B2852463
M. Wt: 236.29
InChI Key: REWBCXGLJQLNEO-UHFFFAOYSA-N
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Description

“N-(1-naphthylmethyl)sulfamide” is a compound that contains a sulfamide group. Sulfamides are organo-sulfur compounds containing the -SO2NH2 and/or -SO2NH- group . They are an important class of synthetic antimicrobial drugs that are pharmacologically used as broad spectrum for the treatment of human and animal bacterial infections .


Synthesis Analysis

Sulfamides can be synthesized from sulfur (II), sulfur (IV) and sulfur (VI) reagents . The combination of calcium triflimide and DABCO activates sulfamoyl fluorides, fluorosulfates, and sulfonyl fluorides for SuFEx with amines to provide a diverse set of sulfamides, sulfamates, and sulfonamides at room temperature under mild conditions .


Molecular Structure Analysis

Sulfonamides have a tetrahedral sulfur centre, with four different groups attached . The stereogenic sulfur centre of sulfonamides can act as viable chiral templates that can be employed in asymmetric syntheses .


Chemical Reactions Analysis

Sulfonamides have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents . They have found uses as alkyl transfer reagents to acids, alcohols and phenols .


Physical And Chemical Properties Analysis

Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings . They are not readily biodegradable and have potential to cause various unfavourable side effects .

Safety And Hazards

Sulfonamides may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis . The overall incidence of adverse drug reactions to sulfanamide allergy is approximately 3–8%, close to that seen for penicillin .

Future Directions

Sulfonamides have potential applications in the field of proton conducting materials . They can also be used as anti-corrosion materials and as very good materials for NLO devices due to the high stability of the aromatic structure coupled with polarity given by the substituents .

properties

IUPAC Name

1-[(sulfamoylamino)methyl]naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c12-16(14,15)13-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,13H,8H2,(H2,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWBCXGLJQLNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-naphthylmethyl)sulfamide

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